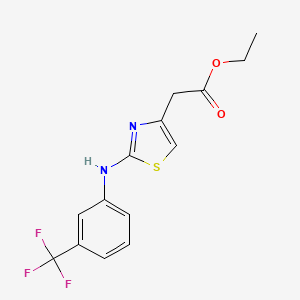

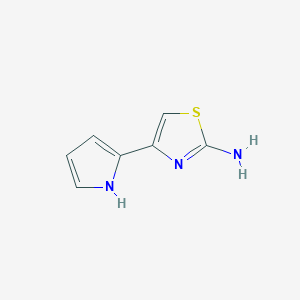

![molecular formula C18H22N4O3 B2401062 N-isopropyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900266-56-0](/img/structure/B2401062.png)

N-isopropyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-isopropyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines, including “N-isopropyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide”, involves numerous methods . One method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate amines in isopropanol . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .科学的研究の応用

Discovery and Development of Selective Met Kinase Inhibitors

N-isopropyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide and its analogs have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration. Their excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles have led to their advancement into phase I clinical trials, highlighting their potential in cancer therapy (Schroeder et al., 2009).

Antifungal Activity of Pyrido[2,3-d]pyrimidines

Research into the antifungal properties of pyrido[2,3-d]pyrimidine derivatives has shown that compounds synthesized from 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide exhibit significant antifungal activities. These findings suggest the potential of N-isopropyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide analogs in developing new antifungal agents (Hanafy, 2011).

Development of Anti-Inflammatory and Analgesic Agents

Novel derivatives synthesized from N-isopropyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have been evaluated for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities. These studies have identified compounds with high COX-2 selectivity indices, comparable or superior to standard drugs, indicating their potential as effective anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Polymorphic Modifications and Diuretic Properties

Investigations into polymorphic modifications of related pyrroloquinoline derivatives have revealed compounds with strong diuretic properties, potentially useful as new hypertension remedies. The structural and polymorphic analysis provides insights into their molecular organization and interaction energies, contributing to the understanding of their diuretic mechanism of action (Shishkina et al., 2018).

Synthesis and Characterization for Cytotoxicity

The synthesis and characterization of new pyrazolo[1,5-a]pyrimidine derivatives from N-isopropyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have been conducted, with some compounds displaying cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings underscore the potential of such derivatives in the development of anticancer therapies (Hassan et al., 2014).

作用機序

Target of Action

The compound, also known as 6-(3-methoxypropyl)-2-oxo-N-(propan-2-yl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The downstream effects include the induction of apoptosis and the inhibition of cell proliferation .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . It has been shown to inhibit the growth of these cell lines, indicating its potential as a therapeutic agent for cancer treatment .

将来の方向性

The future directions in the research of pyrimidines, including this compound, involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

6-(3-methoxypropyl)-2-oxo-N-propan-2-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-12(2)19-17(23)14-11-13-16(21(14)9-6-10-25-3)20-15-7-4-5-8-22(15)18(13)24/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJFPIKGZSUHPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-diethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2400980.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2400983.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methyl-1H-quinolin-2-one](/img/structure/B2400984.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2400987.png)

![1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone](/img/structure/B2400991.png)

![4-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2400993.png)

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2400999.png)